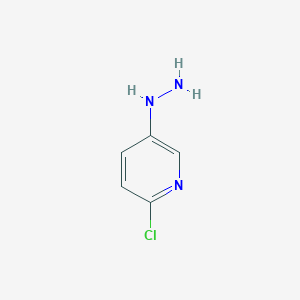
2-Chloro-5-hydrazinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-hydrazinylpyridine is a pyridine derivative that is part of a broader class of chemical compounds known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Chloro-5-hydrazinylpyridine, they do provide insights into the synthesis, structure, and reactivity of closely related compounds, which can be informative for understanding the properties and potential applications of 2-Chloro-5-hydrazinylpyridine.
Synthesis Analysis
The synthesis of related hydrazinylpyridine compounds often involves the substitution of chlorine atoms with hydrazine or other nucleophiles. For example, 2-chloro-3-cyanopyridines react with hydrazine hydrate to yield hydrazinopyridines . Similarly, 2,3-dichloropyridine can be reacted with hydrazine to produce 3-chloro-2-hydrazinopyridine . These methods suggest that the synthesis of 2-Chloro-5-hydrazinylpyridine could potentially follow analogous pathways, utilizing hydrazine as a nucleophile to introduce the hydrazinyl group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods such as FT-IR, FT-R, and NMR are commonly used to determine the structure of pyridine derivatives . The molecular structure is often influenced by the presence of substituents, which can lead to the formation of intra- and inter-molecular hydrogen bonds, affecting the overall conformation of the molecule . For 2-Chloro-5-hydrazinylpyridine, similar analytical techniques would likely reveal the presence of hydrogen bonding and other structural features that dictate its chemical behavior.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which can be used to introduce different functional groups into the molecule . The reactivity of the chlorine atom in such compounds is a key factor in their chemical transformations. For instance, 2-chloro-3-cyanopyridines are susceptible to nucleophilic attack by amines and hydrazine . This suggests that 2-Chloro-5-hydrazinylpyridine could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a hydrazino group can affect the compound's solubility, boiling point, and melting point. The presence of hydrogen bonds can also impact these properties, as well as the compound's stability and reactivity . The vibrational characteristics of the hydrazo-bond, as studied through IR and Raman spectroscopy, provide insights into the strength and nature of these bonds . The spectral properties, including UV-vis absorption and fluorescence, are also affected by the solvent and environmental conditions such as temperature and pH .
科学的研究の応用
Synthesis of Complex Organic Compounds
2-Chloro-5-hydrazinylpyridine serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through reactions involving substitution and diazotization processes, followed by electrophilic substitution. The process demonstrates its utility in creating pyrazolidine derivatives, which are significant in the development of pharmaceuticals and agrochemicals (Zhang Zhong-tao, 2011).
Investigation of Cyclization Patterns
The compound has also been studied for its role in cyclization reactions. The effect of substituents on the cyclization pattern of 2-pyridylhydrazones demonstrates the influence of 2-Chloro-5-hydrazinylpyridine in forming derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton, showcasing the impact of chemical structure on the reaction outcomes (Zahia Cheurfa et al., 2016).
Antimycobacterial and Antimicrobial Activities
Further, its derivatives have been explored for antimycobacterial and antimicrobial activities. One study synthesized and evaluated pyridinyl- and pyrazinylhydrazone derivatives for their activity against M. tuberculosis, highlighting the potential of 2-Chloro-5-hydrazinylpyridine derivatives as tuberculostatic agents (A. Pinheiro et al., 2020). Another study investigated newly synthesized 2,4,6-tri-substituted pyridine derivatives for their antimicrobial properties, further emphasizing the relevance of this compound in developing new antimicrobial agents (Osama I. Abdel Salam et al., 2014).
Cytotoxic Evaluation for Cancer Research
In cancer research, novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives synthesized from 2-Chloro-5-hydrazinylpyridine were evaluated for their cytotoxic activities against several cancer cell lines, providing insights into the development of new therapeutic agents (G. Zhang et al., 2011).
Safety And Hazards
将来の方向性
While specific future directions for 2-Chloro-5-hydrazinylpyridine are not mentioned in the search results, it’s worth noting that many pyrimidines, a class of compounds that includes hydrazinylpyridines, have been the focus of research for their potential applications in the pharmaceutical and agrochemical industries .
特性
IUPAC Name |
(6-chloropyridin-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEJLXPUJJYRBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445939 |
Source


|
| Record name | 2-Chloro-5-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydrazinylpyridine | |
CAS RN |
145934-89-0 |
Source


|
| Record name | 2-Chloro-5-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

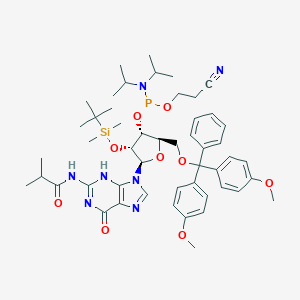
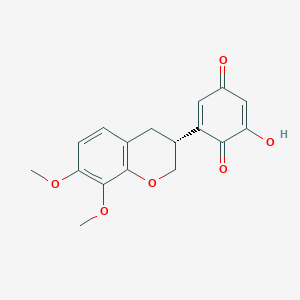
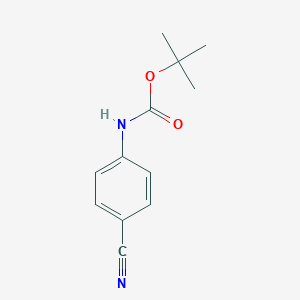
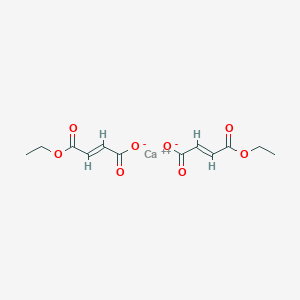
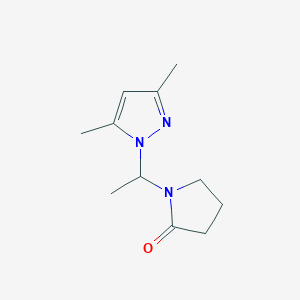
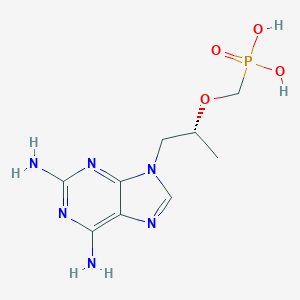
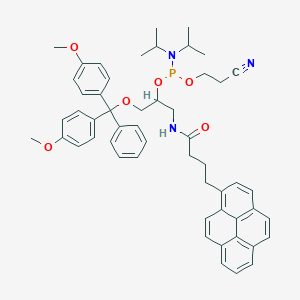
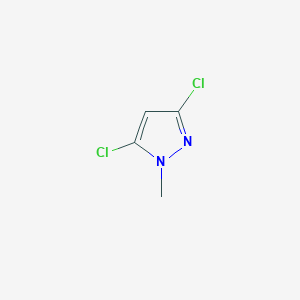
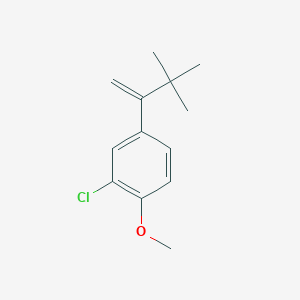
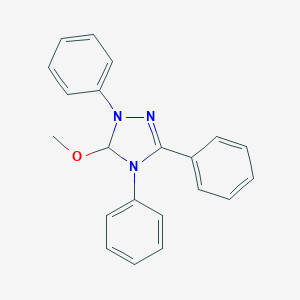
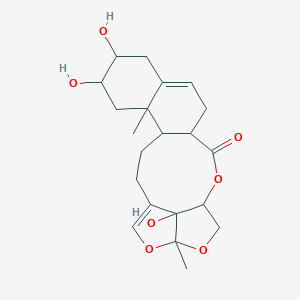
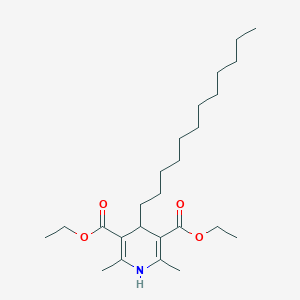
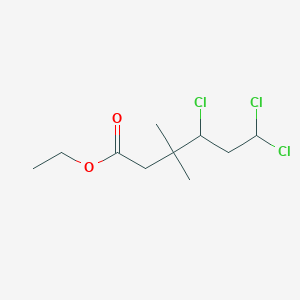
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)